3-Iodo-N-isobutyl-1-(((trimethylsilyl)methoxy)methyl)-1H-Pyrrolo[2,3-b]pyridin-4-amine 3-Iodo-N-isobutyl-1-(((trimethylsilyl)methoxy)methyl)-1H-Pyrrolo[2,3-b]pyridin-4-amine
Brand Name: Vulcanchem
CAS No.: 1203566-36-2
VCID: VC0177540
InChI: InChI=1S/C16H26IN3OSi/c1-12(2)8-19-14-6-7-18-16-15(14)13(17)9-20(16)10-21-11-22(3,4)5/h6-7,9,12H,8,10-11H2,1-5H3,(H,18,19)
SMILES: CC(C)CNC1=C2C(=CN(C2=NC=C1)COC[Si](C)(C)C)I
Molecular Formula: C16H26IN3OSi
Molecular Weight: 431.393

3-Iodo-N-isobutyl-1-(((trimethylsilyl)methoxy)methyl)-1H-Pyrrolo[2,3-b]pyridin-4-amine

CAS No.: 1203566-36-2

Cat. No.: VC0177540

Molecular Formula: C16H26IN3OSi

Molecular Weight: 431.393

* For research use only. Not for human or veterinary use.

3-Iodo-N-isobutyl-1-(((trimethylsilyl)methoxy)methyl)-1H-Pyrrolo[2,3-b]pyridin-4-amine - 1203566-36-2

Specification

CAS No. 1203566-36-2
Molecular Formula C16H26IN3OSi
Molecular Weight 431.393
IUPAC Name 3-iodo-N-(2-methylpropyl)-1-(trimethylsilylmethoxymethyl)pyrrolo[2,3-b]pyridin-4-amine
Standard InChI InChI=1S/C16H26IN3OSi/c1-12(2)8-19-14-6-7-18-16-15(14)13(17)9-20(16)10-21-11-22(3,4)5/h6-7,9,12H,8,10-11H2,1-5H3,(H,18,19)
Standard InChI Key ULJFUJYLLUGCAK-UHFFFAOYSA-N
SMILES CC(C)CNC1=C2C(=CN(C2=NC=C1)COC[Si](C)(C)C)I

Introduction

Overview of the Compound

Chemical Name:
3-Iodo-N-isobutyl-1-(((trimethylsilyl)methoxy)methyl)-1H-Pyrrolo[2,3-b]pyridin-4-amine

Key Features:

  • Core Structure: Pyrrolo[2,3-b]pyridine is a fused heterocyclic system often found in biologically active molecules.

  • Functional Groups:

    • Iodine (I): A halogen substituent known for increasing molecular weight and influencing pharmacokinetics.

    • Isobutyl Group: A hydrophobic alkyl chain that may enhance lipophilicity.

    • Trimethylsilyl Methoxy Methyl (TMSMOM) Ether: A protecting group often used to stabilize reactive hydroxyl groups during synthesis.

    • Amine (-NH2): A functional group that can participate in hydrogen bonding and increase solubility.

Pharmaceutical Relevance

Compounds containing the pyrrolo[2,3-b]pyridine scaffold are frequently studied for their broad biological activities, including:

  • Kinase Inhibition: This scaffold is common in kinase inhibitors used in cancer therapy.

  • Anti-inflammatory Agents: Similar compounds have been evaluated for their ability to inhibit enzymes like 5-lipoxygenase.

Synthetic Intermediates

The presence of iodine and trimethylsilyl groups suggests this compound could serve as a versatile intermediate in organic synthesis:

  • Cross-Coupling Reactions: The iodine atom enables Suzuki or Sonogashira coupling to introduce diverse substituents.

  • Protecting Group Chemistry: The TMSMOM ether can be selectively removed under acidic conditions, revealing reactive hydroxyl groups.

Molecular Formula

The exact molecular formula can be deduced based on the substituents:

  • Core: Pyrrolo[2,3-b]pyridine

  • Substituents: Iodine, isobutyl, TMSMOM, and amine groups.

Spectroscopic Characterization

To confirm the structure, typical techniques include:

  • NMR Spectroscopy:

    • Proton (1H^1H) and Carbon (13C^{13}C) NMR would reveal chemical shifts corresponding to the aromatic protons of pyridine and the aliphatic protons of isobutyl and TMSMOM groups.

  • Mass Spectrometry (MS):

    • High-resolution MS would confirm the molecular weight.

  • Infrared (IR) Spectroscopy:

    • Characteristic peaks for amine (NH2-NH_2) and ether (O-O-) groups.

Hypothetical Synthesis Pathway

A plausible synthetic route could involve:

  • Formation of the Pyrrolo[2,3-b]pyridine Core:

    • Cyclization reactions starting from pyridine derivatives.

  • Introduction of Iodine:

    • Electrophilic iodination using iodine or N-iodosuccinimide (NIS).

  • Attachment of Isobutyl Amine:

    • Nucleophilic substitution or reductive amination.

  • Protection with TMSMOM Ether:

    • Reaction with trimethylsilyl chloride in the presence of a base.

Data Table

PropertyValue/Description
Molecular FormulaC14_{14}H23_{23}IN2_{2}OSi
Molecular Weight~410 g/mol
Functional GroupsIodine, Amine, Trimethylsilyl Ether
SolubilityLikely soluble in organic solvents (e.g., DCM).
Potential ApplicationsPharmaceutical intermediate, synthetic precursor

Research Implications

The unique combination of functional groups makes this compound valuable for:

  • Drug Discovery: Modifications to the scaffold could yield novel therapeutics.

  • Synthetic Chemistry: Its reactivity offers opportunities for constructing complex molecules.

Further studies would require experimental validation of its properties and activities through synthesis and biological assays.

If you have access to additional experimental data or specific research goals related to this compound, further analysis can be tailored accordingly.

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